molecular formula C20H22N4O6S B2423726 N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide CAS No. 877640-55-6

N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Cat. No.: B2423726
CAS No.: 877640-55-6
M. Wt: 446.48
InChI Key: RKFKJLHKJQPDNG-UHFFFAOYSA-N
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Description

N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O6S and its molecular weight is 446.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been shown to have effects on various targets, such as the immune system and gut microbes .

Mode of Action

It’s known that similar compounds can interact with their targets in a way that results in changes to the immune system and gut microbes .

Biochemical Pathways

The compound appears to affect several biochemical pathways. It has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB). At the same time, it upregulates IL-10 expression . These changes suggest that the compound may have anti-inflammatory and immunomodulatory effects.

Pharmacokinetics

It’s worth noting that similar compounds have been shown to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .

Result of Action

The compound has been shown to have mucoprotective effects against Methotrexate (MTX)-induced intestinal mucositis (IM). It significantly reduces diarrhea score, mitigates weight loss, increases feed intake, and improves survival rate in a dose-dependent manner . Additionally, it exhibits a mucoprotective effect evident through the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers .

Action Environment

The environment in which the compound acts can influence its action, efficacy, and stability It’s worth noting that similar compounds have been shown to improve the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria .

Biological Activity

N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group, a pyrrolidine moiety, and a sulfonamide functional group. The molecular formula is C17H24N2O3C_{17}H_{24}N_{2}O_{3} with a molecular weight of approximately 304.4 g/mol. Its structural complexity suggests potential interactions with various biological targets.

1. Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives containing the sulfonamide group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or interference with metabolic pathways.

2. Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Studies on similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections, respectively . The IC50 values for these activities suggest that the compound could be developed into a therapeutic agent targeting these enzymes.

3. Anticancer Properties

The compound's potential anticancer activity has been evaluated through in vitro studies against various cancer cell lines. While results vary, some studies report low levels of activity against specific leukemia lines, indicating that further modifications could enhance its efficacy . The anticancer mechanisms may involve apoptosis induction or cell cycle arrest mediated by interaction with cellular signaling pathways.

Case Studies

Case Study 1: Antibacterial Screening
A series of synthesized compounds similar to this compound were screened for antibacterial activity. Compounds were tested against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, showing varying degrees of effectiveness, particularly against gram-negative bacteria .

Case Study 2: Enzyme Inhibition
In a study evaluating the enzyme inhibitory properties of related compounds, several exhibited strong AChE inhibition with IC50 values ranging from 0.63 to 2.14 µM. This suggests that structural features of this compound could be optimized for enhanced enzyme interaction .

Summary of Research Findings

Activity TypeTargetObserved EffectReference
AntibacterialSalmonella typhiModerate to strong
Enzyme InhibitionAcetylcholinesteraseStrong inhibition
AnticancerVarious cancer linesLow activity

Properties

IUPAC Name

N-[4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c1-13(25)23-31(28,29)18-9-3-14(4-10-18)21-20(27)22-15-11-19(26)24(12-15)16-5-7-17(30-2)8-6-16/h3-10,15H,11-12H2,1-2H3,(H,23,25)(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFKJLHKJQPDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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